Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate
Description
Chemical Identity and Structural Characterization
Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its complex structural architecture. The compound consists of a five-membered pyrazole ring, which is a heterocyclic structure containing two adjacent nitrogen atoms within a ring of three carbon atoms. The pyrazole ring serves as the central structural framework, featuring specific substitution patterns that define the compound's chemical identity.
The structural architecture of this compound can be understood through its systematic nomenclature breakdown. The pyrazole ring bears substitution at the 4-position with a bromine atom and at the 3-position with a difluoromethyl group (-CHF₂). Additionally, the nitrogen atom at the 1-position of the pyrazole ring is connected to an acetate group, which is further esterified with an ethyl group. This specific substitution pattern creates a unique three-dimensional molecular geometry that influences the compound's chemical and physical properties.
The presence of the difluoromethyl group at the 3-position introduces significant electronic effects due to the high electronegativity of fluorine atoms. This substitution pattern affects both the electron density distribution within the pyrazole ring and the compound's overall reactivity profile. The bromine substituent at the 4-position provides additional opportunities for chemical modification through various substitution reactions, making this compound potentially valuable as a synthetic intermediate.
Physical and Chemical Properties
Molecular Weight and Formula
The molecular composition of this compound is precisely defined by its molecular formula C₈H₉BrF₂N₂O₂. This formula indicates the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, two fluorine atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight of the compound has been determined to be 283.07-283.08 grams per mole, as reported by multiple chemical databases and suppliers.
The molecular formula provides insight into the compound's elemental composition and stoichiometry. The presence of heteroatoms (bromine, fluorine, nitrogen, and oxygen) contributes significantly to the compound's overall molecular weight, with bromine being the heaviest constituent atom. The carbon-to-hydrogen ratio suggests a relatively high degree of unsaturation, consistent with the presence of the aromatic pyrazole ring and the carbonyl functionality in the acetate group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrF₂N₂O₂ | |
| Molecular Weight | 283.07-283.08 g/mol | |
| Bromine Content | 28.2% (by mass) | Calculated |
| Fluorine Content | 13.4% (by mass) | Calculated |
Physical State and Appearance
The physical state and appearance characteristics of this compound have not been explicitly documented in the available search results. However, based on the structural characteristics and molecular weight of the compound, it is reasonable to infer that this substance likely exists as a solid at room temperature. The presence of the brominated pyrazole ring system and the acetate functional group suggests intermolecular interactions that would favor a crystalline or amorphous solid state under standard conditions.
The absence of specific appearance data in the chemical literature indicates that detailed physical characterization studies may not have been extensively conducted or published for this particular compound. This gap in the literature suggests that further experimental investigation would be valuable for establishing comprehensive physical property profiles. The compound's appearance characteristics would be important for quality control and identification purposes in synthetic applications.
Solubility Parameters
Specific solubility parameters for this compound are not explicitly reported in the available literature. However, the structural features of the compound provide important clues about its expected solubility behavior. The presence of the ethyl acetate moiety suggests some degree of solubility in organic solvents, particularly those with moderate polarity. The difluoromethyl group and bromine substitution would likely influence the compound's interaction with various solvent systems.
The pyrazole ring system, being a heterocyclic aromatic structure, typically exhibits solubility in polar aprotic solvents and may show limited solubility in highly polar protic solvents like water. The acetate ester functionality would be expected to enhance solubility in moderately polar organic solvents such as ethyl acetate, dichloromethane, and acetone. The bromine and difluoromethyl substituents would likely reduce water solubility while potentially enhancing solubility in halogenated solvents.
Structural Isomerism and Conformational Analysis
The structural complexity of this compound presents several opportunities for isomerism and conformational variation. The pyrazole ring system itself can exist in tautomeric forms, although the N-substitution with the acetate group stabilizes the 1H-pyrazole tautomer as the predominant form. The specific substitution pattern with bromine at the 4-position and difluoromethyl at the 3-position creates a unique regioisomer among the possible substituted pyrazole derivatives.
The difluoromethyl group attached to the 3-position of the pyrazole ring introduces conformational flexibility due to the possible rotation around the carbon-carbon bond connecting this group to the ring. The two fluorine atoms in the difluoromethyl group can adopt different spatial orientations, potentially leading to rotational isomers or conformers with distinct energy profiles. The electronegativity of the fluorine atoms creates dipole moments that can influence the preferred conformations through intramolecular interactions.
The acetate side chain connected to the nitrogen atom provides additional conformational degrees of freedom. The ethyl ester portion can adopt various conformations through rotation around the carbon-carbon and carbon-oxygen bonds. The carbonyl oxygen of the acetate group may participate in weak intramolecular interactions with other electron-deficient centers in the molecule, potentially stabilizing specific conformational arrangements.
Related compounds in the literature, such as ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate, demonstrate the structural diversity possible within this chemical family through additional substitution patterns. These structural variations highlight the importance of precise characterization for distinguishing between closely related isomers and derivatives.
Spectroscopic Identifiers
International Chemical Identifier and Simplified Molecular-Input Line-Entry System Notation
The spectroscopic identification of this compound is facilitated through standardized chemical notation systems. The Simplified Molecular-Input Line-Entry System representation for this compound is documented as O=C(OCC)CN1N=C(C(F)F)C(Br)=C1. This linear notation provides a complete description of the molecular connectivity and can be used for database searches and computational modeling applications.
The Simplified Molecular-Input Line-Entry System notation reveals the structural connectivity in a systematic manner. Starting from the carbonyl oxygen (O=C), the notation traces through the ester linkage (OCC), the acetate bridge (CN1), and into the pyrazole ring system with its specific substitution pattern. The notation N=C(C(F)F)C(Br)=C1 describes the pyrazole ring with the difluoromethyl group C(F)F at the 3-position and bromine Br at the 4-position.
While the complete International Chemical Identifier string is not provided in the available search results, the Simplified Molecular-Input Line-Entry System notation serves as a reliable identifier for computational chemistry applications and database queries. The systematic nature of these notations ensures unambiguous identification of the compound and facilitates communication between researchers and databases worldwide.
Canonical Structural Representations
The canonical structural representation of this compound follows established chemical drawing conventions and bonding patterns. The pyrazole ring is represented as a five-membered heterocycle with two nitrogen atoms in adjacent positions, consistent with the fundamental structure of pyrazole derivatives. The aromatic character of the pyrazole ring is indicated through the alternating double bond pattern within the ring system.
The difluoromethyl substituent at the 3-position is canonically represented with the carbon atom bearing two fluorine atoms and one hydrogen atom, connected directly to the carbon atom of the pyrazole ring. The bromine substituent at the 4-position is shown as a single atom directly bonded to the carbon atom at that position. The acetate group connected to the N1 nitrogen is represented with the full carbonyl and ethyl ester functionality, showing the complete connectivity pattern.
Properties
IUPAC Name |
ethyl 2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-6(14)4-13-3-5(9)7(12-13)8(10)11/h3,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXHSCOGIAKHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Halogenation, Difluoromethylation, and Grignard Carboxylation
This method is derived from a 2020 patent describing the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be adapted for the ethyl ester derivative.
Step 1: Halogenation of Pyrazole Amino Derivative
- Starting material: N-methyl-3-aminopyrazole
- Reaction with bromine or iodine in aqueous medium to selectively halogenate the 4-position of the pyrazole ring, yielding 4-bromo-1-methyl-1H-pyrazole-3-amine.
- Conditions: Acidic aqueous solution (HCl, pH <1), temperature controlled at -5 to 5 °C.
Step 2: Diazonium Salt Formation and Difluoromethylation
- The 4-bromo-1-methyl-1H-pyrazole-3-amine is converted to the diazonium salt by reaction with sodium nitrite under acidic conditions at low temperature.
- This diazonium salt is then reacted with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst in acetonitrile to introduce the difluoromethyl group at the 3-position, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
- Yield: Approximately 88.2% with purity >98.5%.
Step 3: Grignard Exchange and Carboxylation
- The 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes halogen-metal exchange with isopropyl magnesium chloride (a Grignard reagent) under nitrogen atmosphere.
- The resulting organomagnesium intermediate is then reacted with carbon dioxide to introduce a carboxyl group at the 4-position.
- After quenching and recrystallization, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is obtained with a total yield of up to 64% over the three steps.
- The acid can be subsequently esterified with ethanol under standard esterification conditions (acid catalysis or via ethylation reagents) to yield the ethyl ester derivative.
Summary Table for Route A
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Halogenation | Br2/I2, HCl (pH<1), 0 to 5 °C | 4-bromo-1-methyl-1H-pyrazole-3-amine | High | - |
| 2 | Diazonium formation & difluoromethylation | NaNO2, K-difluoromethyl trifluoroborate, Cu2O, MeCN, 0-50 °C | 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 88.2 | 98.5 |
| 3 | Grignard exchange & carboxylation | iPrMgCl, CO2, N2 atmosphere | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ~64 total | >99.5 |
| 4 | Esterification | Ethanol, acid catalyst or alkylation reagent | Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate | Variable | - |
Route B: Carbointercalation, Halogenation, and Cyclization
A more recent 2023 patent proposes an alternative synthetic strategy involving:
Step A: Carbointercalation Reaction
- React difluorochloromethane, carbon monoxide, and methyl hydrazine in the presence of a palladium catalyst and sodium formate to form an intermediate.
Step B: Halogenation
- The intermediate is halogenated using a halogenating reagent to introduce the bromine at the 4-position.
Step C: Cyclization Reaction
- The halogenated intermediate reacts with alkali and propiolic acid to cyclize and form the pyrazole ring with the difluoromethyl and carboxylic acid substituents.
This method is notable for using low-cost reagents and milder conditions, potentially suitable for industrial scale-up due to fewer steps and avoidance of harsh conditions like pressurized carbonyl insertion.
- Palladium salts such as Pd(OAc)2, PdCl2, Pd(dppf)Cl2.
- Phosphine ligands including BINAP, xantphos, and others enhance catalytic efficiency.
- Route A is well-documented with high purity and decent yields, but involves multiple steps with sensitive intermediates (diazonium salts) and requires careful temperature control.
- Route B offers a novel catalytic approach with potentially lower cost and simpler operation but requires specialized catalysts and may have limitations in substrate scope.
- Fluorination via potassium difluoromethyl trifluoroborate is a reliable method to introduce difluoromethyl groups with high regioselectivity.
- Grignard reagents remain a standard for halogen-metal exchange and subsequent carboxylation reactions in pyrazole chemistry.
- Esterification to form ethyl esters can be achieved by conventional Fischer esterification or via alkylation of the corresponding carboxylate salts.
The preparation of this compound predominantly relies on selective halogenation of aminopyrazole derivatives, difluoromethylation via diazonium intermediates, and subsequent carboxylation using Grignard reagents, followed by esterification. Emerging catalytic methods employing carbointercalation and cyclization offer promising alternatives with industrial applicability. Each method balances yield, purity, operational complexity, and cost considerations, enabling tailored synthesis routes depending on scale and resource availability.
Chemical Reactions Analysis
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate has garnered interest for its potential therapeutic properties. Its unique structural features allow it to act as a building block for synthesizing new drug candidates. Research indicates that derivatives of pyrazole can exhibit anticancer properties, targeting enzymes involved in cancer progression such as BRAF(V600E) and EGFR .
Agrochemicals
The compound's reactivity makes it suitable for developing agrochemicals. The difluoromethyl group can enhance the efficacy of pesticides by improving their binding affinity to biological targets in pests .
Material Science
This compound is utilized in creating novel materials due to its chemical properties. Its ability to undergo various chemical reactions, including cross-coupling reactions, allows it to be incorporated into more complex structures for industrial applications .
Biological Studies
The compound serves as a valuable tool in biological research, particularly in studying molecular interactions and mechanisms of action at the cellular level. Its unique functional groups can influence enzyme activity and receptor binding, making it useful in pharmacological studies .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown enhanced cytotoxic effects when these compounds are used in combination with established chemotherapeutics like doxorubicin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Agricultural Applications
Research has indicated that compounds similar to this compound can improve the effectiveness of agrochemicals by enhancing their binding affinity to target pests, leading to increased efficacy and reduced environmental impact compared to traditional pesticides .
Mechanism of Action
The mechanism of action of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis: The trifluoromethyl analogue (2m) achieves high yields (95%) via Negishi coupling, whereas alkylation methods (e.g., ethyl chloroacetate with pyrazole) yield ~80% . The bromo-difluoromethyl derivative’s synthesis route remains unspecified but may follow similar protocols. Halogen size (Br vs.
Fluorinated Groups :
- Difluoromethyl (CF₂H) offers intermediate electronegativity and lipophilicity compared to trifluoromethyl (CF₃). This may alter metabolic stability and target binding .
- The 5-methyl substituent in the 5-methyl-bromo-difluoromethyl analogue increases steric hindrance, which could reduce enzymatic degradation .
Patent and Commercial Relevance
- Patent Examples : European patents highlight bromo-pyrazole derivatives (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) for unspecified applications, underscoring industrial interest in halogenated pyrazoles .
- Commercial Availability : The target compound and its 5-methyl analogue are listed by CymitQuimica, indicating demand for customized pyrazole building blocks .
Biological Activity
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate is a pyrazole derivative characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and as a building block for further drug development.
Chemical Structure and Properties
- Molecular Formula : C₈H₉BrF₂N₂O₂
- Molecular Weight : 283.07 g/mol
- CAS Number : 681015-28-1
The compound's structure incorporates a pyrazole ring, which is known for its presence in various bioactive molecules. The bromine and difluoromethyl substituents are believed to enhance its reactivity and biological activity, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group can increase binding affinity to enzymes or receptors, while the bromine atom may participate in critical interactions that modulate biological pathways.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that similar compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
A study focusing on the combination of pyrazoles with doxorubicin demonstrated enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly with compounds containing halogen substituents like bromine . This suggests that this compound may also possess similar synergistic effects when used in combination therapies.
Comparative Analysis with Other Pyrazole Derivatives
To understand the unique features of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl [3-amino-4-bromo-1H-pyrazol-1-YL]acetate | Contains an amino group instead of difluoromethyl | Lacks fluorinated substituents |
| Ethyl [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate | Chlorine instead of bromine | Different halogen may affect reactivity |
| Ethyl [3-(trifluoromethyl)-1H-pyrazol-1-YL]acetate | Contains trifluoromethyl group | Greater fluorination may enhance biological activity |
| Ethyl [3-bromo-4-methyl-1H-pyrazol-1-YL]acetate | Methyl group instead of difluoromethyl | Different substituent affects chemical properties |
Case Studies and Research Findings
Although direct studies on this compound are sparse, research on related pyrazole compounds provides insights into its potential applications:
- Antitumor Activity : A study involving pyrazole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer models .
- Synergistic Effects : Investigations into the combination of pyrazole derivatives with established chemotherapeutics like doxorubicin revealed enhanced efficacy against resistant cancer cell lines .
- Antimicrobial Studies : Pyrazole derivatives have been tested against various pathogens, establishing their role as potential antimicrobial agents .
Q & A
Basic: What synthetic methodologies are effective for introducing the ethyl acetate moiety onto the pyrazole ring in this compound?
Answer:
The ethyl acetate group can be introduced via nucleophilic substitution or alkylation. A common approach involves reacting the pyrazole precursor (e.g., 4-bromo-3-(difluoromethyl)-1H-pyrazole) with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, stirring at ambient temperature overnight, followed by extraction with ethyl acetate, washing with brine, and purification via column chromatography, typically yields the desired product . Optimization of reaction time, stoichiometry (e.g., excess ethyl chloroacetate), and temperature improves yields (e.g., 70–80% reported in analogous syntheses) .
Basic: How can alkylation conditions be optimized to minimize byproduct formation during pyrazole functionalization?
Answer:
Key parameters include:
- Base selection : Cs₂CO₃ or K₂CO₃ enhances reactivity while reducing side reactions like hydrolysis.
- Solvent choice : DMSO or DMF stabilizes intermediates but may require low temperatures (0–5°C) to control exothermic reactions .
- Stepwise addition : Slow addition of ethyl chloroacetate to the reaction mixture prevents localized overheating and dimerization .
- Workup protocols : Ice-water quenching followed by multiple ethyl acetate extractions and drying over MgSO₄/Na₂SO₄ ensures purity .
Advanced: How can structural ambiguities arising from conflicting spectroscopic and crystallographic data be resolved?
Answer:
Discrepancies between NMR/IR data and X-ray crystallography often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To resolve these:
- High-resolution crystallography : Use SHELX (e.g., SHELXL) for refinement, leveraging constraints like hydrogen bonding and thermal parameters to validate bond lengths/angles .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .
- Variable-temperature NMR : Detect rotational barriers or tautomeric equilibria affecting spectral assignments .
Advanced: What strategies are employed to evaluate the steric and electronic effects of bromo and difluoromethyl groups on bioactivity?
Answer:
- Isosteric replacements : Synthesize analogs replacing Br with Cl or CF₃ to assess halogen-dependent interactions .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) or steric bulk (Taft parameters) with bioactivity data (e.g., IC₅₀) .
- Crystallographic analysis : Map hydrophobic pockets in target proteins (e.g., enzymes) to determine if Br/CF₂ groups enhance binding via van der Waals interactions .
Advanced: How is conformational analysis performed using X-ray diffraction for pyrazole derivatives with flexible substituents?
Answer:
- Twinned data refinement : For flexible ethyl acetate chains, use SHELXL’s TWIN/BASF commands to model disorder .
- Torsion angle restraints : Apply SHELX instructions (e.g., SIMU/DELU) to refine dynamic groups while maintaining reasonable geometry .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing conformation in the solid state .
Advanced: What analytical techniques are critical for detecting trace impurities in this compound during pharmacological studies?
Answer:
- LC-HRMS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare fragmentation patterns with libraries .
- NMR DOSY : Differentiate impurities via diffusion coefficients, especially for regioisomers or unreacted precursors .
- X-ray powder diffraction (XRPD) : Confirm polymorphic purity and detect crystalline contaminants .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradients of cyclohexane/ethyl acetate (0–40% EA) for high recovery .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray analysis .
- Dry loading : Adsorb crude product onto Celite to prevent band broadening during column runs .
Advanced: How can computational tools predict the reactivity of the difluoromethyl group in further functionalization?
Answer:
- Fukui indices : Calculate using Gaussian to identify nucleophilic/electrophilic sites on the pyrazole ring .
- MD simulations : Simulate reaction trajectories (e.g., in GROMACS) to model SN2 pathways for Br substitution .
- pKa prediction : Tools like MarvinSketch estimate Br’s leaving-group ability under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
